INCB050465
Description
Direct Enzymatic Inhibition Profile
The primary mechanism of action of INCB050465 involves the direct enzymatic inhibition of PI3Kδ. researchgate.netnih.govnih.govmedchemexpress.commedchemexpress.com
Potency against PI3Kδ Enzyme (IC50)
This compound demonstrates potent inhibitory activity against the human PI3Kδ kinase enzyme. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) to be 1 nM at 1 mM ATP. researchgate.netmedchemexpress.commedchemexpress.com In whole blood assays, the IC50 is reported as 10 nM. researchgate.netnih.govmedchemexpress.commedchemexpress.comtandfonline.comashpublications.org
Data Table: Potency against PI3Kδ
| Assay Type | IC50 (at 1 mM ATP) | Whole Blood IC50 |
| Biochemical | 1 nM | - |
| Whole Blood | - | 10 nM |
Isoform Selectivity (PI3Kα, PI3Kβ, PI3Kγ) and Kinome Selectivity
A key characteristic of this compound is its high selectivity for the PI3Kδ isoform compared to other Class I PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kγ). Studies indicate an approximate 20,000-fold selectivity for PI3Kδ over these other isoforms. researchgate.netmedchemexpress.commedchemexpress.comtandfonline.combmj.com This high selectivity is crucial for minimizing off-target effects associated with inhibiting other PI3K isoforms, which have distinct roles in various physiological processes. wikipedia.orgmdpi.comcam.ac.uk Beyond the Class I PI3K isoforms, this compound also demonstrates selectivity against a panel of 57 other kinases. researchgate.net Preclinical data suggests over 1000-fold selectivity against other Class 1 PI3K isozymes. nih.gov
Data Table: Isoform Selectivity
| PI3K Isoform | Selectivity Fold (relative to PI3Kδ) |
| PI3Kα | ~20,000 |
| PI3Kβ | ~20,000 |
| PI3Kγ | ~20,000 |
B-Cell Development and Function
Downstream Cellular Signaling Modulation
Inhibition of PI3Kδ by this compound leads to the modulation of several downstream cellular signaling pathways, most notably the PI3K-AKT-mTOR pathway. nih.govwikipedia.orgmdpi.comnih.gov
Inhibition of PI3K-AKT-mTOR Pathway Activation
The PI3K-AKT-mTOR pathway is a central signaling cascade involved in regulating cell growth, survival, proliferation, and metabolism. nih.govwikipedia.orgmdpi.com PI3Kδ, as a lipid kinase, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). researchgate.netnih.govmdpi.comaacrjournals.orgdrugbank.com PIP3 acts as a second messenger, recruiting proteins containing PH domains, such as AKT, to the cell membrane, leading to their activation. nih.govmdpi.comdrugbank.com By inhibiting PI3Kδ, this compound reduces the production of PIP3, thereby blocking the activation of this downstream pathway. wikipedia.orgnih.gov
Immunomodulatory Mechanisms at a Cellular Level (Preclinical)
Beyond its direct effects on malignant B cells, this compound also exhibits immunomodulatory activities at a cellular level in preclinical models. nih.govguidetopharmacology.orgaacrjournals.orgresearchgate.netmdpi.com PI3Kδ plays an essential role in the function and development of various immune cells, including B cells and T cells. researchgate.netnih.govbmj.comaacrjournals.org PI3Kδ activation is central to the regulation of immune cell function. nih.gov
Preclinical studies have demonstrated that this compound can influence the tumor microenvironment and immune cell populations. In preclinical solid tumor models, this compound inhibited tumor growth in an immune system-dependent manner. aacrjournals.org This anti-tumor effect was not observed in immunocompromised mice, suggesting that the immune system is required for this activity. aacrjournals.org
Specifically, this compound has been shown to significantly downregulate the T cell gene signature in tumors, primarily due to the depletion of CD4+CD25+FoxP3+ regulatory T cells (Tregs). aacrjournals.org Tregs are known to suppress anti-tumor immune responses, and their reduction can enhance the activity of cytotoxic T cells. aacrjournals.orgmdpi.com Concurrently, the number of CD8+ T cells, which are critical for directly killing cancer cells, was observed to be higher in this compound-treated tumors. aacrjournals.org
In models of autoimmune disease, such as systemic lupus erythematosus, this compound reduced the absolute counts of germinal center and marginal zone B cell subsets and abrogated anti-dsDNA antibodies, highlighting its impact on B cell-mediated immunity. bmj.com
The immunomodulatory effects of this compound, particularly the reduction of Tregs and increase in CD8+ T cells, suggest a potential to enhance anti-tumor immunity. aacrjournals.orgmdpi.com
Properties
Molecular Formula |
C20H16FN7OS |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
INCB050465; INCB-050465; INCB 050465.; Unknown |
Origin of Product |
United States |
Molecular Design and Discovery of Incb050465
Medicinal Chemistry Approaches to Next-Generation PI3Kδ Inhibitors
The development of INCB050465 involved strategic modifications to existing inhibitor scaffolds, leading to a compound with enhanced properties.
First-generation PI3Kδ inhibitors, such as idelalisib (B1684644) and duvelisib (B560053), commonly incorporated a purine (B94841) motif that served as a hinge-binder within the kinase ATP-binding site. researchgate.netnih.govacs.orgoatext.com While effective, the clinical utility of these early inhibitors was often constrained by toxicities, notably hepatotoxicity. researchgate.netnih.govnih.govuniroma1.ithaematologica.orgresearchgate.net This hepatotoxicity is believed to be an off-target effect linked to the conserved structural features present in these first-generation compounds. researchgate.netnih.govnih.gov
This compound's structural design fundamentally deviates from these earlier compounds. researchgate.netnih.gov Its development originated from the PI3Kδ inhibitor dezapelisib (B607080) (INCB040093), with a focus on improving safety and mitigating the hepatotoxicity observed with previous agents. rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netacs.orgoatext.comuniroma1.it
A defining feature of this compound's unique chemical structure is the incorporation of a pyrazolopyrimidine moiety as its hinge-binder. researchgate.netnih.govacs.orgoatext.comuniroma1.it This pyrazolopyrimidine core was specifically chosen to replace the amine-linked purine cores characteristic of approved inhibitors like idelalisib and duvelisib. rsc.org The pyrazolopyrimidine heterocyclic core is well-recognized in medicinal chemistry for its inhibitory activity against various kinases, making it a strategic choice for developing a next-generation PI3Kδ inhibitor. uniroma1.it
Evolution from First-Generation Scaffolds (e.g., Purine Motif Replacement)
Structural-Activity Relationship (SAR) Studies of this compound and Analogues
Extensive SAR studies were conducted during the development of this compound to identify key structural elements contributing to its potency and selectivity, and to differentiate it from other PI3Kδ inhibitors.
This compound is characterized by its high potency and exceptional selectivity for the PI3Kδ isoform. researchgate.netmedchemexpress.comtandfonline.comresearchgate.netacs.orgmedchemexpress.comresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net Biochemical assays demonstrate an IC50 of 1 nM against PI3Kδ at 1 mM ATP. medchemexpress.commedchemexpress.comresearchgate.net Crucially, this compound exhibits approximately 20,000-fold selectivity for PI3Kδ over other Class I PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kγ). medchemexpress.comtandfonline.commedchemexpress.comresearchgate.netnih.govresearchgate.net In whole blood assays, the half-maximal inhibitory concentration (IC50) was determined to be 10 nM, with a 90% maximal inhibitory concentration (IC90) of 77 nM. tandfonline.comnih.govresearchgate.net
The distinct pyrazolopyrimidine hinge-binder structure of this compound is considered instrumental in achieving this high selectivity and is believed to be responsible for its reduced off-target toxicities, including the previously noted hepatotoxicity. researchgate.netnih.gov In preclinical studies, this compound potently inhibited the proliferation of malignant human B cells in primary cell-based assays, with mean IC50 values below 1 nM. nih.gov Furthermore, it effectively blocks constitutive PI3Kδ signaling in cells, including the phosphorylation of Akt and FOXO3a, at potencies consistent with its anti-proliferative effects. researchgate.net
A comparative analysis highlights the improved selectivity profile of this compound relative to earlier PI3Kδ inhibitors.
Table 1: Comparative Selectivity of PI3Kδ Inhibitors (IC50, nM)
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kδ (p110δ) | PI3Kγ (p110γ) | Selectivity for δ (vs. other isoforms) | Source |
| Idelalisib | 820 | 565 | 2.5 | 89 | 35-328x | nih.gov |
| Duvelisib | 1602 | 85 | 2.5 | 27 | 11-640x | nih.gov |
| This compound | >20000 | >20000 | 1 | >20000 | >20000x | nih.gov |
Identification of Key Structural Features for Potency and Selectivity
Optimization Strategies for Enhanced Preclinical Profile
This compound demonstrated an excellent in vivo profile, evidenced by comprehensive pharmacokinetic studies conducted in various animal models, including rats, dogs, and monkeys. researchgate.netacs.org These studies confirmed its drug-like absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netacs.org
In terms of pharmacodynamic activity, this compound exhibited potent inhibition in a range of PI3Kδ functional assays. These included assays assessing B-cell proliferation induced by various stimuli such as B-cell receptor (BCR) activation, BAFF-R, IL-4R, CD40, and Toll-like receptors (TLRs), as well as T-cell differentiation assays, with IC50 values ranging from 0.2 to 2 nM. researchgate.net Furthermore, in in vitro studies, this compound effectively blocked the proliferation of several diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cell lines, with half-maximal effective concentrations (EC50) below 10 nM. medchemexpress.comresearchgate.net In vivo studies in the Pfeiffer xenograft model of DLBCL demonstrated that this compound could effectively slow tumor growth. medchemexpress.comresearchgate.net
Preclinical toxicology studies were critical in establishing the compound's safety. These studies revealed no hepatotoxicity at exposures that exceeded the IC90 coverage by more than 10-fold, supporting the success of the design strategy aimed at mitigating this class-related toxicity. nih.gov The highest non-severely toxic dose identified in the most sensitive species (dog) informed the estimated safe starting dose in oncology, which was determined to be approximately 5.4 mg once daily. clinicaltrials.gov Preclinical dose-related toxicities observed included changes in the lymphoid system, consistent with the expected pharmacological inhibition of PI3Kδ, specifically a decrease in B-lymphocyte populations. clinicaltrials.gov These robust preclinical data supported the advancement of this compound as an orally bioavailable agent into clinical trials. researchgate.netmedchemexpress.comacs.orgmedchemexpress.comclinicaltrials.gov
Mechanism of Action and Molecular Pharmacology of Incb050465
Immunomodulatory Mechanisms at a Cellular Level (Preclinical)
Impact on B-Cell Proliferation and Activation Pathways (BCR, BAFF-R, IL-4R, CD40, TLRs)
The PI3Kδ isoform is essential for the proper development and function of B cells. researchgate.net B cell activation and subsequent immune responses are regulated by signals emanating from a variety of receptors on the B cell surface, including the B-cell antigen receptor (BCR), B-cell activating factor receptor (BAFF-R), interleukin-4 receptor (IL-4R), CD40, and Toll-like receptors (TLRs). researchgate.netnih.gov These receptors transduce signals that govern critical B cell processes such as development, differentiation, survival, and proliferation. researchgate.netnih.gov
Engagement of the BCR, often coupled with co-stimulatory signals from receptors like CD40, BAFF-R, and TLRs, initiates signaling cascades that include the activation of the PI3K pathway. researchgate.netresearchgate.netnih.gov The BCR co-receptor CD19 is a significant activator of the PI3K pathway, contributing to B-cell survival and proliferation. embopress.org Similarly, BAFF-R provides vital survival signals to mature B cells, with PI3K signaling being involved in maintaining B cell homeostasis. embopress.org
INCB050465 has shown potent inhibitory activity in functional assays assessing PI3Kδ's role in B cell activation and proliferation. researchgate.net Specifically, this compound demonstrates potent activity in inhibiting B cell proliferation induced by the activation of BCR, BAFF-R, IL-4R, CD40, and TLRs. researchgate.net The half-maximal inhibitory concentration (IC50) values for this compound in these B cell functional assays range from 0.2 to 2 nM. researchgate.net
Modulation of T-Cell Differentiation (Th1, Th2, Th17)
T helper (Th) cells, a subset of CD4+ T cells, differentiate into distinct lineages such as Th1, Th2, and Th17, each characterized by specific cytokine production profiles and functions in the immune response. thermofisher.com This differentiation process is influenced by various factors, including cytokines and transcription factors. For instance, Th1 differentiation is driven by cytokines like IL-12 and IFNγ, involving transcription factors such as STAT4 and Tbet. thermofisher.com Th2 differentiation is promoted by IL-4 and regulated by GATA3. thermofisher.comfrontiersin.org Th17 differentiation is influenced by cytokines including IL-6, IL-1β, IL-23, and TGFβ, and is regulated by the transcription factor RORγt. frontiersin.orgmdpi.com
Research indicates that this compound inhibits the differentiation of naive isolated human T cells. labchem.com.my While the specific mechanisms by which this compound modulates the differentiation into Th1, Th2, and Th17 subsets were not detailed in the available information, the compound's inhibitory effect on the general process of naive T cell differentiation has been observed. labchem.com.my
Effects on Cytokine Production in Memory T Cells
Memory T cells are long-lived cells that provide enhanced immune responses upon re-exposure to a previously encountered antigen. These cells are capable of producing various effector cytokines. nih.gov Cytokines such as IL-2, IL-7, and IL-15 are important for the maintenance and survival of memory T cells. nih.gov
Preclinical Efficacy Studies of Incb050465 in Disease Models
In Vitro Anti-Proliferative and Pro-Apoptotic Activities
INCB050465 has demonstrated potent inhibitory effects on the proliferation of various hematologic malignancy cell lines and primary B cells. medchemexpress.commedchemexpress.comresearchgate.net
Hematologic Malignancy Cell Lines (e.g., DLBCL, MCL, CLL, Burkitt's Lymphoma)
Studies have shown that this compound inhibits the proliferation of Mantle Cell Lymphoma (MCL) and Diffuse Large B-Cell Lymphoma (DLBCL) cell lines. medchemexpress.commedchemexpress.com Specifically, maximal inhibition of 70-90% was observed in four MCL cell lines, with half-maximal inhibitory concentrations (IC50) of ≤10 nM. medchemexpress.commedchemexpress.com Pfeiffer, SU-DHL-5, SU-DHL-6, and WSU-NHL cell lines were found to be highly sensitive, exhibiting IC50 values ranging from 2 to 8 nM. medchemexpress.commedchemexpress.com this compound also inhibits anti-IgM-induced pAKT (Ser473) in the Ramos Burkitt's lymphoma cell line, with an IC50 of 1 nM. medchemexpress.commedchemexpress.com
Primary B-Cell Inhibition (Human, Dog, Rat, Mouse)
This compound has been shown to inhibit the proliferation of primary B cells from multiple species, including human, dog, rat, and mouse, following activation of their receptors. medchemexpress.commedchemexpress.comresearchgate.netctestingbio.com The IC50 values for this inhibition ranged from 0.2 to 1.7 nM across these species. medchemexpress.commedchemexpress.comresearchgate.net This indicates a consistent inhibitory effect of this compound on B-cell proliferation across different species.
Here is a table summarizing the in vitro anti-proliferative activity of this compound:
| Cell Type/Origin | Activity Measured | IC50 Range (nM) | Citation |
| MCL cell lines | Proliferation Inhibition | ≤10 | medchemexpress.commedchemexpress.com |
| DLBCL cell lines | Proliferation Inhibition | Not specified | medchemexpress.commedchemexpress.com |
| Ramos Burkitt's lymphoma | Inhibition of anti-IgM-induced pAKT (Ser473) | 1 | medchemexpress.commedchemexpress.com |
| Primary Human B cells | Proliferation Inhibition | 0.2 - 1.7 | medchemexpress.commedchemexpress.comresearchgate.net |
| Primary Dog B cells | Proliferation Inhibition | 0.2 - 1.7 | medchemexpress.commedchemexpress.comresearchgate.net |
| Primary Rat B cells | Proliferation Inhibition | 0.2 - 1.7 | medchemexpress.commedchemexpress.comresearchgate.net |
| Primary Mouse B cells | Proliferation Inhibition | 0.2 - 1.7 | medchemexpress.commedchemexpress.comresearchgate.net |
In Vivo Efficacy in Animal Models of Malignancy
The efficacy of this compound has also been evaluated in various animal models of malignancy, particularly xenograft models. medchemexpress.commedchemexpress.comacs.orgaacrjournals.org
Xenograft Models (e.g., Pfeiffer, WILL-2, HCT116, HGC-27, A20 murine lymphoma)
This compound has been tested in several xenograft models, including Pfeiffer (DLBCL), WILL-2 (DLBCL), and A20 murine lymphoma models. medchemexpress.commedchemexpress.comacs.orgaacrjournals.orgxenograft.netaltogenlabs.comtmc.edu Studies have shown its ability to inhibit tumor growth in these models. medchemexpress.commedchemexpress.comacs.orgaacrjournals.org
Tumor Growth Inhibition
In the Pfeiffer xenograft model, this compound slowed tumor growth in a dose-dependent manner. medchemexpress.commedchemexpress.com In the A20 murine lymphoma model, this compound administered orally twice daily for 7-19 days inhibited tumor growth in BALB/c mice bearing the cells. medchemexpress.commedchemexpress.com Significant tumor growth inhibition (TGI) has been observed with this compound treatment in these models. medchemexpress.commedchemexpress.com Furthermore, in the Pfeiffer xenograft model, the combination of this compound with the pan-PIM inhibitor INCB053914 yielded complete tumor regressions. aacrjournals.org The combination of this compound with BET inhibitors also resulted in significant anti-tumor efficacy in DLBCL models. aacrjournals.org
Here is a table summarizing tumor growth inhibition data in xenograft models:
| Xenograft Model | Malignancy Type | Key Finding | Citation |
| Pfeiffer | DLBCL | Slowed tumor growth dose-dependently | medchemexpress.commedchemexpress.comacs.org |
| A20 murine lymphoma | B-cell lymphoma | Inhibited tumor growth | medchemexpress.commedchemexpress.com |
| Pfeiffer (combined with INCB053914) | DLBCL | Complete tumor regressions | aacrjournals.org |
| DLBCL models (combined with BET inhibitors) | DLBCL | Significant anti-tumor efficacy | aacrjournals.org |
Impact on Intratumoral Signaling Markers (e.g., pAKT)
This compound has been shown to inhibit the phosphorylation of AKT (pAKT) in vivo. medchemexpress.commedchemexpress.com In Pfeiffer subcutaneous mouse xenograft models, a single oral administration of this compound inhibited pAKT (Ser473). medchemexpress.commedchemexpress.com This inhibition of pAKT is consistent with this compound's mechanism of action as a PI3Kδ inhibitor, as PI3K signaling is involved in the phosphorylation of AKT. nih.govuq.edu.au In the Pfeiffer DLBCL cells, this compound also increased the expression of all three PIM isozymes. plos.orgnih.gov The profound decrease in tumor cell survival observed with the combination of this compound and INCB053914 in the Pfeiffer xenograft model was partly attributed to a significant reduction in pBAD levels resulting from dual PI3Kδ and PIM inhibition. aacrjournals.org
Syngeneic Lymphoma Models
Preclinical investigations using syngeneic lymphoma models have provided insights into the potential of this compound as an anti-tumor agent. nih.govresearchgate.net Syngeneic models, which involve transplanting tumor cells into genetically identical immunocompetent mice, are valuable for evaluating not only the direct effects of a compound on tumor cells but also its impact on the tumor microenvironment and the host immune response. mdpi.com
Direct Anti-Tumor Effects
Studies have shown that this compound can directly inhibit PI3K signaling, which is often dysregulated in B-cell malignancies. nih.govnih.gov This inhibition can lead to a blockade of cell proliferation in B-cell lines both in vitro and in vivo. nih.govresearchgate.net For instance, in the Pfeiffer diffuse large B-cell lymphoma (DLBCL) subcutaneous mouse xenograft model, this compound significantly inhibited tumor growth. nih.gov Pfeiffer cells are known to be highly sensitive to PI3Kδ inhibition in vitro. nih.gov
Indirect Immunomodulatory Effects on Tumor Microenvironment
Beyond direct effects on tumor cells, this compound has demonstrated the capacity to modulate the tumor microenvironment. nih.govresearchgate.netbmj.com The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix that can either promote or suppress anti-tumor immunity. nih.govnih.gov PI3Kδ inhibitors are understood to exert anti-tumor activity not solely through direct effects on cancer cells but also by inhibiting kinases in non-neoplastic cells within the tumor microenvironment. mdpi.comresearchgate.net
One observed effect is the potential reduction of immunosuppression. nih.govresearchgate.net In a syngeneic lymphoma model, this compound indirectly controlled tumor growth by lessening immunosuppression through the inhibition of regulatory T-cells (Tregs). nih.govmdpi.comresearchgate.net Tregs are a subset of T cells that can suppress anti-tumor immune responses. mdpi.com Modulating these cells can potentially enhance the host's ability to combat the tumor. mdpi.com While some studies suggest an increase in infiltrating CD8+ cells in certain tumor models, the effect on intratumoral CD8+ T cell infiltration can vary depending on the combination therapy used. bmj.com
Preclinical Efficacy in Autoimmune and Inflammatory Disease Models
The role of PI3Kδ in immune cell function also makes this compound a relevant target for autoimmune and inflammatory diseases. nih.govnih.govclinicaltrials.gov Preclinical studies have explored its efficacy in various models of these conditions. nih.govclinicaltrials.gov
Systemic Lupus Erythematosus (SLE) Mouse Models (e.g., MRL/MpJ-Fas lpr)
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies and immune complex deposition, leading to inflammation and organ damage. nih.govfrontiersin.orgfrontiersin.org The MRL/MpJ-Fas lpr (MRL/lpr) mouse model is a widely used spontaneous model of SLE that develops severe autoimmunity, lymphadenopathy, arthritis, and glomerulonephritis, mimicking aspects of human SLE. nih.govnih.govfrontiersin.orgjax.orgd-nb.info
Preclinical studies using MRL/lpr mice have investigated the potential therapeutic benefits of this compound in ameliorating SLE-like disease. nih.govsjogrenssyndromenews.com
Reduction of Inflammation Markers
This compound treatment in SLE mouse models has been associated with a reduction in markers of inflammation. nih.govsjogrenssyndromenews.com This includes a decrease in circulating levels of autoantibodies, such as anti-dsDNA antibodies, which are key features of SLE pathogenesis. nih.govsjogrenssyndromenews.com The reduction in autoantibodies is consistent with the role of PI3Kδ in B-cell mediated antibody production. nih.gov
While specific data tables on inflammation markers from this compound studies in MRL/lpr mice were not extensively detailed in the search results, research on other therapeutic approaches in MRL/lpr mice highlights the importance of assessing markers like autoantibodies and inflammatory cytokines (e.g., IL-6, TNF-α, IL-17) to gauge treatment efficacy in this model. frontiersin.orgjrd.or.krmdpi.com Studies on this compound specifically mention decreased anti-dsDNA antibody levels. nih.gov
Amelioration of Organ Pathology (e.g., Kidney Damage)
A significant aspect of SLE is the potential for organ damage, particularly to the kidneys, resulting in lupus nephritis. nih.govfrontiersin.org Preclinical studies with this compound in SLE mouse models have indicated a potential to ameliorate organ pathology. nih.govsjogrenssyndromenews.com In three distinct mouse models of SLE, including likely the MRL/lpr model given the context, parsaclisib (B560406) significantly reduced disease symptoms and pathology. nih.gov Specifically, it effectively preserved renal function, as measured by glomerular filtration rate, and abrogated histopathological evidence of nephritis. nih.gov This suggests that this compound may help protect against kidney damage in the context of SLE. nih.govsjogrenssyndromenews.com
Data on the amelioration of kidney damage in MRL/lpr mice treated with this compound can be inferred from the reported preservation of renal function and the reduction of histopathological signs of nephritis. nih.gov
Table 1: Summary of Preclinical Efficacy Findings for this compound
| Disease Model | Key Finding (Direct Anti-Tumor Effect) | Key Finding (Immunomodulatory Effect) | Key Finding (Inflammation/Pathology) |
| Syngeneic Lymphoma Models | Inhibits B-cell proliferation in vitro and in vivo. nih.govresearchgate.net Inhibited tumor growth in Pfeiffer xenograft model. nih.gov | Lessened immunosuppression via Treg inhibition. nih.govmdpi.comresearchgate.net | Not specifically detailed in search results for this section. |
| SLE Mouse Models (e.g., MRL/lpr) | Not the primary focus in the context of SLE. | Modulated discrete immune cell subsets. nih.gov | Reduced inflammation markers (e.g., anti-dsDNA antibodies). nih.govsjogrenssyndromenews.com Preserved renal function and abrogated nephritis. nih.gov |
Other Murine Solid Tumor Models (e.g., PAN02 pancreatic tumor, CT26 colorectal carcinoma, Lewis lung carcinoma)
Preclinical studies have explored the efficacy of this compound in various murine solid tumor models. Inhibition of PI3Kδ with parsaclisib (this compound) has demonstrated a reduction in tumor volume in syngeneic models, including the PAN02 pancreatic tumor model, the CT26 colorectal carcinoma model, and the Lewis lung carcinoma model. aacrjournals.org
These models are commonly used in preclinical cancer research. The PAN02 model is a murine ductal pancreatic adenocarcinoma model nih.govplos.org. The CT26 model is a murine colorectal carcinoma cell line derived from BALB/c mice and is considered a highly immunogenic tumor model nih.govmeliordiscovery.com. The Lewis lung carcinoma (LLC) model originates from a spontaneous lung carcinoma in C57BL/6 mice and is representative of the adenocarcinoma subtype meliordiscovery.com.
The observed reduction in tumor volume in these models following treatment with this compound is believed to involve the modulation of immune suppressive leukocytes, such as regulatory T cells (Tregs), which are known to be sensitive to PI3Kδ inhibition and can limit the effectiveness of antitumor immunity. aacrjournals.org
While the search results confirm the reduction in tumor volume in these models, detailed quantitative data or comparative analyses in tabular format were not extensively provided within the scope of the search results.
| Murine Solid Tumor Model | Observed Efficacy of this compound |
| PAN02 pancreatic tumor | Reduced tumor volume |
| CT26 colorectal carcinoma | Reduced tumor volume |
| Lewis lung carcinoma | Reduced tumor volume |
This table summarizes the reported effect of this compound in the specified murine solid tumor models based on the available information. aacrjournals.org
Pharmacology and Biodistribution in Preclinical Species
Pharmacokinetic (PK) Profiles in Non-Human Species (e.g., Rats, Dogs, Monkeys)
The absorption, distribution, metabolism, and excretion of INCB050465 have been investigated in preclinical species, including rats, dogs, and monkeys. clinicaltrials.gov These studies revealed species-dependent characteristics in the pharmacokinetic profile of the compound. clinicaltrials.gov
Oral Clearance and Bioavailability
This compound exhibits low systemic clearance in rats, dogs, and monkeys after intravenous administration, representing a small percentage of the hepatic blood flow in these species. clinicaltrials.gov
Oral bioavailability studies in rats, dogs, and monkeys have shown good absorption of this compound. clinicaltrials.gov The absolute oral bioavailability ranged from 74% to 100% across these species. Specifically, bioavailability was complete in dogs (100%) and high in monkeys (80%) and rats (74%) following oral administration. clinicaltrials.gov The compound was absorbed rapidly after single oral doses in these species, with time to maximum plasma concentration (Tmax) values ranging from 0.3 to 2.5 hours. clinicaltrials.gov
The following table summarizes the oral bioavailability of this compound in preclinical species:
| Species | Oral Bioavailability (%) |
| Rat | 74 |
| Dog | 100 |
| Monkey | 80 |
In vitro permeability studies using Caco-2 monolayers indicated low permeability for this compound. clinicaltrials.gov Despite being a substrate for P-gp at concentrations below 100 µM, oral absorption is not expected to be significantly compromised by efflux at higher doses. clinicaltrials.gov
Terminal Half-Life Characteristics
This compound displayed a moderate terminal half-life in preclinical species. clinicaltrials.gov The terminal elimination half-life ranged from approximately 4.0 hours in rats to 9.3 hours in monkeys. clinicaltrials.gov
The terminal half-life values observed in preclinical species are presented in the table below:
| Species | Terminal Half-Life (hours) |
| Rat | ~4.0 |
| Monkey | 9.3 |
The steady-state volume of distribution was moderate in rats (1.5 L/kg) but low in dogs (0.3 L/kg) and monkeys (0.8 L/kg), suggesting species differences in distribution. clinicaltrials.gov Renal excretion of intact this compound was minimal across species, accounting for less than 2% of the dose. clinicaltrials.gov
Steady-State Exposure and Target Coverage (IC90)
Preclinical toxicology studies have indicated that exposures exceeding the IC90 coverage by more than 10-fold were achieved without causing hepatotoxicity. nih.govresearchgate.net Preclinical data suggest that the whole blood IC90 for this compound is approximately 77 nM. nih.govclinicaltrials.govclinicaltrials.gov Clinical studies in humans have shown that all tested doses led to continuous plasma exposure above the IC90. luther.edu
Pharmacodynamic (PD) Biomarkers of Target Inhibition in Preclinical Models
Pharmacodynamic studies in preclinical models have assessed the inhibition of the PI3Kδ pathway and its effects on immune cell populations.
Molecular Markers of PI3Kδ Pathway Activity (e.g., pAKT)
This compound is a potent inhibitor of PI3Kδ, leading to the inhibition of downstream signaling pathways. medchemexpress.comnih.govnih.govnih.govnih.gov Inhibition of anti-IgM-induced pAKT (Ser473), a key downstream marker of PI3Kδ pathway activity, was observed in the Ramos Burkitt's lymphoma cell line with an IC50 of 1 nM after a 2-hour incubation. medchemexpress.com In Pfeiffer subcutaneous mouse xenograft models, single oral doses of this compound (0.5-1 mg/kg) inhibited pAKT (Ser473). medchemexpress.com Robust and sustained pathway inhibition has been demonstrated at all tested dose levels in pharmacodynamic analyses. clinicaltrials.gov The IC90 for pAKT inhibition of Pfeiffer cells in human whole blood is 77 nM. clinicaltrials.gov
Cellular Pharmacodynamics (e.g., Immune Cell Populations in Tumors/Spleens)
Preclinical studies have shown that this compound can indirectly control tumor growth by reducing immunosuppression through the inhibition of regulatory T cells (Tregs) in a syngeneic lymphoma model. nih.gov In preclinical models, this compound treatment resulted in significant tumor growth inhibition. medchemexpress.com This was accompanied by a reduction in the percentage of Tregs (CD4+CD25+FOXP3+) in both tumors and spleens. medchemexpress.com Additionally, the ratio of CD4+ and CD8+ T cells to Tregs was increased in spleens and tumors. medchemexpress.com A decrease in the number of CD4+CD44high and CD8+CD44high T cells was also observed in both spleens and tumors. medchemexpress.com PI3Kδ inhibitors, such as parsaclisib (B560406), can stimulate a more potent CD8+ T-cell-mediated cytotoxic antitumor response by activating dendritic cells and inhibiting Tregs and myeloid-derived suppressor cells (MDSCs), which are known to antagonize cell-mediated immunity in tumors. aacrjournals.org
Mechanisms of Resistance and Combination Strategies Preclinical Basis
Identified Molecular Resistance Mechanisms to PI3Kδ Inhibition
Resistance to PI3Kδ inhibitors can arise through various mechanisms. While the search results provide some insights, a comprehensive list of all identified molecular resistance mechanisms specifically to INCB050465 is not explicitly detailed. However, general mechanisms of resistance to PI3K inhibitors in DLBCL have been investigated.
Role of MYC Overexpression in DLBCL
Overexpression of MYC has been identified as a potential resistance mechanism to PI3Kδ inhibition by parsaclisib (B560406) (this compound) in Diffuse Large B-Cell Lymphoma (DLBCL) cell lines nih.gov. DLBCL cell lines with MYC overexpression were found to be insensitive to the proliferation blockade mediated by PI3Kδ signaling inhibition with parsaclisib nih.gov. MYC is a powerful transcription factor that plays a vital role in various cancers, and its dysregulation, including overexpression and translocations, is frequently observed in DLBCL, particularly in aggressive subtypes like "double-hit" lymphoma which also harbors alterations in BCL2 or BCL6 mednexus.orgnih.gov. MYC activation can promote cell proliferation nih.gov. The insensitivity of MYC-overexpressing DLBCL cells to parsaclisib suggests that alternative strategies targeting MYC or its downstream pathways may be necessary to overcome this resistance mechanism nih.gov.
Rational Combinatorial Preclinical Approaches
Preclinical studies have explored combining this compound with other targeted agents to enhance anti-tumor activity and potentially circumvent resistance mechanisms.
Synergy with PIM Protein Kinase Inhibitors (e.g., INCB053914)
PIM serine/threonine protein kinases are often overexpressed in hematologic malignancies and play central roles in intracellular signaling networks, including the JAK/STAT and PI3K/AKT pathways, having overlapping substrates with PI3Kδ guidetoimmunopharmacology.orgplos.org. This overlap suggests a rationale for combining PI3Kδ and PIM inhibition aacrjournals.orgguidetoimmunopharmacology.org.
Preclinical studies combining this compound with the pan-PIM inhibitor INCB053914 (uzansertib) have demonstrated synergistic anti-proliferative effects in in vitro and in vivo models of non-Hodgkin's lymphoma plos.orgucl.ac.uk. In vivo studies using the Pfeiffer xenograft model of DLBCL showed that the combination of this compound and INCB053914 yielded complete tumor regressions aacrjournals.org. This profound decrease in tumor cell survival was attributed, in part, to a significant reduction in pBAD levels resulting from dual PIM and PI3Kδ inhibition aacrjournals.org. Furthermore, inhibition of AKT has been shown to upregulate PIM1, potentially conferring resistance to PI3K inhibitors. This compound has been shown to increase the expression of all three PIM isozymes, indicating that combining INCB053914 with this compound may help ameliorate this compensatory resistance mechanism plos.org.
Combination with BET Inhibitors (e.g., INCB054329, INCB057643)
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic regulators that bind to acetylated histones and regulate gene transcription, including that of key oncogenes like MYC google.comoncotarget.comdovepress.com. Given the role of MYC overexpression in resistance to PI3Kδ inhibition and the ability of BET inhibitors to repress MYC expression, combining this compound with BET inhibitors is a rational approach, particularly in "double-hit" DLBCL where MYC is deregulated aacrjournals.orgdovepress.com.
Preclinical studies evaluating the combination of this compound with BET inhibitors, such as INCB054329 and INCB057643, have shown significant anti-tumor efficacy in various DLBCL models, including those representative of the ABC subtype (HBL-1) and the double-hit GCB subtype (WILL-2) aacrjournals.orginvivochem.com. Compared to single-agent therapy, the combination significantly potentiated tumor growth inhibition invivochem.com. This combination also led to a marked repression in tumor MYC expression aacrjournals.org.
INCB057643 is an analog of INCB054329 with a longer plasma half-life, allowing for once-daily dosing in preclinical studies compared to twice-daily dosing for INCB054329 invivochem.com. Both INCB054329 and INCB057643 have demonstrated the ability to inhibit proliferation of DLBCL cell lines with a corresponding decrease in MYC protein levels in vitro invivochem.comaacrjournals.org.
Transcriptional Program Modulation (e.g., MYC-driven programs)
The combination of this compound with BET inhibitors has been shown to modulate transcriptional programs, particularly those driven by MYC. Analysis of gene expression in a DLBCL model (WILL-2 xenograft tumors) treated with the combination of this compound and INCB054329 revealed that this compound enhanced the ability of INCB054329 to repress a MYC-driven transcriptional program aacrjournals.org. This suggests a convergence between the modulation of BET transcriptional regulation and the PI3Kδ pathway aacrjournals.org. BET inhibitors disrupt chromatin remodeling and gene expression by preventing the interaction between BET proteins and acetylated lysines on histones, which can lead to the inhibition of growth-promoting genes like c-Myc-dependent target genes invivochem.com.
Regulation of Developmental and Inflammatory Pathways
Beyond MYC-driven programs, the combination of this compound and BET inhibitors has also been shown to regulate multiple developmental and inflammatory pathways aacrjournals.org. BET proteins, particularly BRD4, are involved in regulating the expression of immune and inflammatory genes and can exert proinflammatory effects google.comonclive.comresearchgate.net. Inhibition of BET has been shown to target the NF-κB inflammatory pathway onclive.com. While the specific developmental and inflammatory pathways modulated by the this compound and BET inhibitor combination are not exhaustively detailed in the search results, the data indicate a broader impact on gene expression beyond direct effects on MYC.
The preclinical data supporting the synergy between this compound and both PIM and BET inhibitors provide a strong rationale for their clinical investigation as combination regimens for the treatment of DLBCL aacrjournals.org.
Co-Inhibition with JAK1 Inhibitors (e.g., Itacitinib)
Preclinical studies have investigated the combination of this compound with Janus-associated kinase 1 (JAK1) inhibitors, such as itacitinib (B608144) (INCB039110), based on the rationale that both pathways can contribute to tumor growth and survival targetedonc.complos.orgbmj.com. JAK/STAT signaling, downstream of various inflammatory cytokines, can promote a pro-inflammatory tumor microenvironment and increase immunosuppressive cells aacrjournals.org. PI3Kδ is also involved in regulating immune cell function, including regulatory T cells (Tregs) nih.govnih.gov.
Studies combining this compound and itacitinib in preclinical models have been conducted plos.orgbmj.com. For instance, in mice bearing JAK-dependent INA-6 multiple myeloma tumors, administration of either the pan-PIM kinase inhibitor INCB053914 or itacitinib alone led to a decrease in pBAD and pSTAT3 levels, respectively plos.org. The combination of INCB053914 and itacitinib showed synergistic inhibition of tumor growth in these xenografts plos.org. While this study primarily focused on INCB053914 combinations, it highlights the preclinical rationale for combining JAK and other targeted inhibitors.
Another study specifically evaluated the combination of itacitinib and this compound in patients with advanced solid tumors, noting that preclinical studies of JAK and PI3Kδ inhibitors combined with anti-PD-1 demonstrated enhanced immune-mediated antitumor activity compared with single agents aacrjournals.org. This suggests a preclinical basis for exploring the interplay between JAK, PI3Kδ, and immune checkpoints.
In a phase I study combining itacitinib or parsaclisib with pembrolizumab (B1139204) in advanced solid tumors, preclinical data suggested enhanced tumor growth control when JAK inhibition was combined with either parsaclisib or anti-PD-L1 antibody in the PAN02 pancreatic cancer model bmj.com. This model is immunocompetent, allowing for the assessment of immune-mediated effects bmj.com.
Combinations with PD-L1 Blockade in Immune-Competent Models
The rationale for combining this compound with PD-L1 blockade stems from the role of PI3Kδ in modulating the tumor microenvironment and immune cell function, particularly immunosuppressive cells like Tregs nih.govnih.govaacrjournals.org. PI3Kδ inhibition can indirectly control tumor growth by reducing immunosuppression through Treg inhibition in syngeneic lymphoma models nih.gov.
Preclinical studies have explored the combination of PI3Kδ inhibition with PD-L1 blockade in immune-competent models aacrjournals.orgaacrjournals.org. For example, PI3Kδ inhibition with parsaclisib reduced tumor volume in syngeneic murine tumor models, including PAN02 pancreatic tumors, CT26 colorectal carcinoma, and Lewis lung carcinoma aacrjournals.org. Immune suppressive leukocytes, including Tregs sensitive to PI3Kδ inhibition, are thought to limit the effectiveness of checkpoint inhibitor therapy aacrjournals.org.
Combining PI3Kδ inhibition with PD-L1 blockade has shown enhanced efficacy in a T cell-inflamed model aacrjournals.org. However, studies using the MC38-OVA murine colon adenocarcinoma model suggested that PI3Kδ inactivation might negate the antitumor effects achieved with anti-PD-L1 in wild-type mice aacrjournals.org. In contrast, an LLC-OVA (Lewis lung carcinoma) model showed tumors unresponsive to anti-PD-L1 alone aacrjournals.org.
Clinical studies have also explored combinations of this compound with pembrolizumab (a PD-1 inhibitor) in advanced solid tumors, building upon preclinical findings suggesting enhanced immune-mediated antitumor activity with such combinations aacrjournals.org. In these studies, this compound plus pembrolizumab was associated with more favorable changes in the tumor microenvironment and peripheral T-cell activation compared to itacitinib plus pembrolizumab aacrjournals.org. Specifically, the combination of this compound and pembrolizumab significantly reduced intratumoral Treg cells and increased the CD8+:FoxP3+ ratio aacrjournals.org.
Here is a summary of some preclinical combination data:
| Combination Partner | Preclinical Model(s) | Observed Effect | Source |
| INCB053914 (pan-PIMi) | Pfeiffer DLBCL xenograft | Complete tumor regressions, significant reduction in pBAD levels | aacrjournals.org |
| BET inhibitors | DLBCL xenograft models (HBL-1, Pfeiffer, WILL-2) | Significant anti-tumor efficacy, marked repression in tumor MYC expression | aacrjournals.org |
| Itacitinib (JAK1i) | INA-6 multiple myeloma xenografts | Synergistic inhibition of tumor growth | plos.org |
| PD-L1 blockade | PAN02 pancreatic, CT26 colorectal, Lewis lung carcinoma | Reduced tumor volume (single agent), enhanced efficacy in T cell-inflamed model | aacrjournals.org |
| PD-L1 blockade | MC38-OVA murine colon adenocarcinoma | PI3Kδ inactivation potentially negates anti-PD-L1 effects | aacrjournals.org |
Advanced Research Methodologies Applied to Incb050465 Studies
Biochemical Assays for Kinase Activity and Selectivity
Biochemical assays are fundamental in characterizing the direct inhibitory effect of a compound on its target enzyme and assessing its specificity against a panel of related kinases. For INCB050465, biochemical assays have demonstrated potent inhibition of PI3Kδ activity. Studies have reported an half-maximal inhibitory concentration (IC50) of 1 nM at 1 mM ATP researchgate.netselleckchem.comselleck.co.jp.
A key aspect of these assays is the evaluation of selectivity. This compound has shown high selectivity for PI3Kδ compared to other Class I PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kγ) and a broad panel of other kinases. Biochemical assays indicate approximately 20,000-fold selectivity for PI3Kδ over PI3Kα, PI3Kβ, PI3Kγ, and 57 other kinases researchgate.netselleckchem.comselleck.co.jpaacrjournals.org. Another study reported over 1000-fold selectivity against other class 1 PI3K isozymes nih.gov. This high degree of selectivity is important for potentially minimizing off-target effects.
| Assay Type | Target Kinase | IC50 (at 1 mM ATP) | Selectivity vs. other PI3K isoforms | Selectivity vs. other kinases |
|---|---|---|---|---|
| Biochemical Assay | PI3Kδ | 1 nM | ~20,000-fold researchgate.netselleckchem.comselleck.co.jp | ~20,000-fold vs 57 other kinases researchgate.netselleckchem.comselleck.co.jpaacrjournals.org |
| Preclinical Data nih.gov | PI3Kδ | - | >1000-fold nih.gov | - |
Cell-Based Functional Assays
Cell-based assays are employed to evaluate the effects of this compound on cellular processes influenced by PI3Kδ signaling, such as proliferation, survival, and immune cell function.
Cell Proliferation Assays (e.g., CellTiter-Glo)
Cell proliferation assays, such as those utilizing CellTiter-Glo, are commonly used to measure the number of viable cells in culture avantorsciences.combiocompare.compromega.comnews-medical.netreactionbiology.com. The CellTiter-Glo assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal avantorsciences.compromega.comnews-medical.net. This homogeneous "add-mix-measure" assay format is suitable for high-throughput screening and can detect as few as 15 cells per well in a 384-well format avantorsciences.compromega.comnews-medical.net.
In studies with this compound, cell proliferation assays have been used to assess its ability to inhibit the growth of various cell lines, particularly those derived from B-cell malignancies. This compound has been shown to block the proliferation of several diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cell lines in vitro with half-maximal effective concentration (EC50) values typically below 10 nM researchgate.netaacrjournals.org. Preclinical data also indicates that parsaclisib (B560406) potently inhibited proliferation of malignant human B cells with mean IC50 values lower than 1 nM in primary cell-based assays researchgate.net.
Phospho-Flow Cytometry for Signaling Pathway Analysis
Phospho-flow cytometry is a powerful technique that allows for the measurement of protein phosphorylation at the single-cell level nih.govlabcorp.combitesizebio.comcreative-diagnostics.com. This method utilizes phospho-specific antibodies to assess the activation status of signaling proteins within individual cells, even in heterogeneous cell populations nih.govlabcorp.combitesizebio.com. It enables the simultaneous analysis of multiple phosphorylation events along with cell surface markers nih.govcreative-diagnostics.com.
Studies on this compound have utilized phospho-flow cytometry to investigate its impact on downstream signaling pathways regulated by PI3Kδ. This compound has been shown to block constitutive PI3Kδ signaling in cells, including the phosphorylation of key downstream targets such as Akt and FOXO3a researchgate.netaacrjournals.org. The potencies observed for inhibiting the phosphorylation of these proteins are reported to be similar to those for inhibiting cell proliferation researchgate.netaacrjournals.org.
B-Cell and T-Cell Activation/Differentiation Assays
Given the critical role of PI3Kδ in immune cell function, particularly in B cells, assays evaluating the activation and differentiation of B and T cells are important for understanding the immunomodulatory effects of this compound. B-cell activation can be triggered through various receptors, including the B-cell antigen receptor (BCR), BAFF-R, IL-4R, CD40, and TLRs researchgate.netaacrjournals.orgnih.govimmunopaedia.org.za. T-cell differentiation involves the development of diverse effector and memory cell populations researchgate.netaacrjournals.orgfrontiersin.org.
This compound has demonstrated potent activity in various PI3Kδ functional assays, including those assessing B-cell proliferation induced by activation of BCR, BAFF-R, IL-4R, CD40, and TLRs researchgate.netaacrjournals.org. Its activity in these assays has been reported with IC50 values ranging from 0.2 to 2 nM researchgate.netaacrjournals.org. Assays evaluating T-cell differentiation have also been utilized in the study of this compound researchgate.netaacrjournals.org.
In Vivo Preclinical Model Development and Characterization
In vivo preclinical models are essential for evaluating the efficacy of a compound in a living system and understanding its effects on tumor growth and the tumor microenvironment.
Xenograft Models (Subcutaneous, Orthotopic)
Xenograft models involve the transplantation of human cancer cells into immunodeficient mice lidebiotech.commdpi.comherabiolabs.com. Subcutaneous xenografts, where cells are implanted under the skin, are relatively easy to establish and monitor lidebiotech.commdpi.comherabiolabs.com. Orthotopic xenografts, where cells are implanted into the organ of origin, are considered to better mimic the native tumor microenvironment and can more accurately replicate metastatic behavior lidebiotech.commdpi.comherabiolabs.comnih.govcriver.com.
This compound has been evaluated in various xenograft models of B-cell malignancies. The Pfeiffer model of DLBCL, a subcutaneous xenograft model, has been used to assess the in vivo efficacy of this compound researchgate.netresearchgate.netaacrjournals.orgacs.orgaacrjournals.org. Studies have shown that this compound can slow tumor growth in this model researchgate.netaacrjournals.org. Furthermore, preclinical studies using xenograft models have explored the potential of combining this compound with other agents, such as PIM protein kinase inhibitors or BET inhibitors, demonstrating significant anti-tumor efficacy and even complete tumor regressions in certain DLBCL models researchgate.netaacrjournals.orgaacrjournals.org. Syngeneic lymphoma models have also been used to study the indirect effects of parsaclisib on tumor growth by lessening immunosuppression through regulatory T-cell inhibition nih.gov. This compound has also reduced tumor volume in syngeneic murine tumor models of pancreatic tumor, colorectal carcinoma, and Lewis lung carcinoma aacrjournals.org.
Syngeneic and Genetically Engineered Mouse Models (GEMMs)
Syngeneic and genetically engineered mouse models (GEMMs) are indispensable tools in preclinical cancer research, particularly for evaluating therapies that interact with the immune system embopress.orgchampionsoncology.comatlantisbioscience.com. Syngeneic models involve implanting tumor cells derived from the same genetic background as the host mouse, thereby maintaining an intact and functional immune system championsoncology.comatlantisbioscience.comherabiolabs.com. This allows for the study of complex tumor-immune interactions and the assessment of immunotherapulatory agents like this compound championsoncology.comherabiolabs.comnih.govnih.gov. GEMMs, on the other hand, are engineered to develop tumors spontaneously due to the introduction of specific genetic alterations associated with human cancers embopress.orgatlantisbioscience.comnih.gov. GEMMs often more accurately recapitulate the anatomical, histopathological, and genetic features of human tumors and preserve the tumor microenvironment embopress.orgatlantisbioscience.com.
Preclinical studies have utilized syngeneic mouse models to evaluate the effects of this compound, including in combination with other agents researchgate.netnih.gov. For instance, this compound has been shown to reduce tumor volume in syngeneic models such as the PAN02 pancreatic tumor, CT26 colorectal carcinoma, and Lewis lung carcinoma murine tumor models researchgate.netnih.gov. These models have been used to investigate the impact of this compound on the tumor microenvironment, including its potential to decrease immunosuppressive tumor-associated macrophages (TAMs) and disrupt tumor-stromal interactions researchgate.net.
In the context of autoimmune diseases, spontaneous mouse models of systemic lupus erythematosus (SLE) and Sjögren's syndrome (SS) have been employed to elucidate the efficacy of orally administered this compound on autoreactive B-cell-mediated antibody-driven disease nih.gov. In these models, this compound significantly reduced disease symptoms and pathology, preserved renal function, abrogated histopathological evidence of nephritis, modulated discrete immune cell subsets, and decreased autoantibody levels nih.gov.
Omics Technologies in Preclinical Research
RNA sequencing (RNAseq) is a powerful transcriptomic technology used to profile gene expression levels within a biological sample . By quantifying the abundance of RNA transcripts, RNAseq can reveal which genes are upregulated or downregulated in response to treatment, providing insights into the affected signaling pathways and biological processes .
RNAseq has been applied in preclinical studies of this compound, particularly in the context of evaluating combination therapies. For example, RNAseq analysis of tumor samples from a diffuse large B-cell lymphoma (DLBCL) mouse xenograft model treated with this compound in combination with a BET inhibitor (INCB054329) was performed to study the transcriptional effects of the combination aacrjournals.org. The analysis revealed that this compound enhanced the ability of the BET inhibitor to repress a MYC-driven transcriptional program and also regulated multiple developmental and inflammatory pathways aacrjournals.org.
Transcriptomic analysis has also been utilized in studies of this compound in autoimmune disease models. Analysis of kidney and salivary gland tissues from mouse models of SLE and SS treated with this compound revealed a downregulation in inflammatory gene expression consistent with PI3Kδ pathway inhibition nih.gov.
Proteomic analysis involves the large-scale study of proteins within a biological sample mdpi.comsapient.bio. This technology can provide information on protein abundance, post-translational modifications, and protein-protein interactions, offering a complementary view to transcriptomic data mdpi.comsapient.bio. Plasma proteomics, specifically, focuses on the proteins present in blood plasma, which can serve as a readily accessible source for biomarker discovery and monitoring treatment effects sapient.bioplos.orgbiorxiv.orgpreomics.com.
Plasma proteomic analysis has been employed in studies involving this compound to evaluate its effects on circulating proteins, particularly in the context of combination therapies and their impact on the immune system researchgate.netbmj.comaacrjournals.org. For instance, plasma proteomic heat map analyses have been used to investigate the effects of this compound in combination with pembrolizumab (B1139204) in patients with advanced solid tumors researchgate.netaacrjournals.org. While this specific study was in a clinical setting, the methodology is applicable to preclinical research. The analysis suggested that such a combination could inhibit proteins associated with macrophage function aacrjournals.org. Proteomic methods can assess over a thousand plasma analytes, providing a broad view of the protein landscape bmj.comaacrjournals.org.
Table 1: Summary of Omics Technologies Applied in Preclinical this compound Studies
| Omics Technology | Application in this compound Preclinical Studies | Key Findings (Examples) | Relevant Models |
| RNA Sequencing | Transcriptional profiling of tumor and tissue samples | Repression of MYC-driven programs, regulation of developmental and inflammatory pathways; downregulation of inflammatory genes | DLBCL xenograft models, SLE/SS spontaneous mouse models |
| Proteomic Analysis | Evaluation of plasma protein changes, particularly immune-related proteins | Potential inhibition of macrophage-associated proteins in combination therapies | Solid tumor models (clinical study mentioned) |
Future Directions in Preclinical and Translational Research
Elucidation of Novel Resistance Pathways
Understanding and overcoming mechanisms of resistance is a critical area of future research for PI3Kδ inhibitors like INCB050465. While the clinical use of first-generation PI3Kδ inhibitors has been impacted by the development of resistance, the specific molecular mechanisms for this class of drugs have not been fully investigated nih.gov.
Preclinical studies with parsaclisib (B560406) have identified potential resistance mechanisms. For instance, in diffuse large B-cell lymphoma (DLBCL) cell lines, overexpression of MYC was associated with insensitivity to proliferation blockade by parsaclisib nih.gov. Their proliferative activities were reduced by suppressing MYC gene transcription, suggesting MYC overexpression as a potential resistance mechanism in DLBCL that could guide future translational studies for patient selection nih.gov.
Furthermore, there is evidence suggesting interplay between the PI3K/AKT/mTORC1 pathway and other signaling pathways, such as the PIM kinase pathway, which may contribute to resistance. Inhibition of AKT has been shown to upregulate PIM1, potentially conferring resistance to PI3K inhibitors in other cancer types plos.org. Consistent with this, this compound has been shown to increase the expression of all three PIM isozymes in preclinical models plos.org. These data suggest that combining PIM kinase inhibition with PI3Kδ inhibition by this compound may be a potential therapeutic approach to overcome this compensatory resistance mechanism plos.org.
In pancreatic cancer, while some resistance mechanisms to PI3K inhibitors like MEK activation have been identified, other mechanisms remain elusive mdpi.com. Future research is needed to fully characterize these pathways in various cancer types where this compound is being explored.
Exploration of Additional Preclinical Disease Models
While this compound has shown activity in models of B-cell malignancies, its potential in other cancer types and diseases is being explored in preclinical settings nih.govontosight.ainih.gov.
Preclinical data has demonstrated the efficacy of parsaclisib in various syngeneic murine solid tumor models, including the PAN02 pancreatic tumor, CT26 colorectal carcinoma, and Lewis lung carcinoma models aacrjournals.org. Tumor growth inhibition was observed in these models in immunocompetent mice, indicating that the antitumor effects require an intact immune system aacrjournals.org. Genetic ablation or pharmacologic inhibition of PI3Kδ has also reduced tumor formation in other murine solid tumor models like B16 melanoma and EL4 thymoma aacrjournals.org.
Beyond oncology, this compound is being investigated for its therapeutic potential in autoimmune diseases ontosight.aimorressier.com. Targeting PI3K-delta has shown beneficial effects in several preclinical models of inflammatory disorders morressier.com. Future preclinical studies may further explore its activity in a wider range of autoimmune and inflammatory conditions.
Development of Next-Generation Analogues with Improved Preclinical Profiles
This compound itself is considered a next-generation PI3Kδ inhibitor with a structure distinct from earlier compounds like idelalisib (B1684644) and duvelisib (B560053) nih.govnih.govacs.org. This structural difference was associated with reduced hepatotoxicity in preclinical studies compared to first-generation inhibitors, suggesting that hepatotoxicity seen with earlier compounds might be a structure-related off-target effect nih.govnih.gov.
Future research may involve the development of further next-generation analogues of PI3Kδ inhibitors, potentially building upon the structural insights gained from this compound. The goal would be to identify compounds with even more improved preclinical profiles, such as enhanced potency, selectivity, pharmacokinetic properties, and reduced potential for off-target toxicities or resistance development nih.govnih.gov. The discovery of this compound highlights the value of medicinal chemistry efforts focused on identifying structurally diverse candidates for PI3Kδ inhibition nih.govacs.org.
Deeper Characterization of Immunomodulatory Effects in Various TME Contexts
PI3Kδ plays a central role in the regulation of immune cell function, and its inhibition can have significant immunomodulatory effects within the tumor microenvironment (TME) nih.govaacrjournals.orgmdpi.com. Deeper characterization of these effects in various TME contexts is a crucial area for future research.
Preclinical studies with this compound have shown its ability to indirectly control tumor growth by lessening immunosuppression, particularly through regulatory T-cell (Treg) inhibition in syngeneic lymphoma models nih.gov. This compound has been shown to significantly downregulate the T cell gene signature in tumors, primarily due to the depletion of CD4+CD25+FoxP3+ Tregs aacrjournals.org. An increase in the number of CD8+ T cells in this compound-treated tumors has also been observed aacrjournals.org.
The immunomodulatory effects of PI3Kδ inhibition, including the reduction of Tregs and myeloid-derived suppressor cells (MDSCs) while potentially preserving cytotoxic T lymphocytes (CTLs), are believed to contribute to its antitumor activity and potential to enhance the effectiveness of immunotherapies mdpi.combmj.com. Research exploring combinations of this compound with other immunotherapeutic agents, such as PD-L1 blockade, has shown enhanced efficacy in preclinical models, partly attributed to the depletion of Tregs and prolonged T cell response aacrjournals.orgaacrjournals.org.
Future research should aim to comprehensively characterize the impact of this compound on the complex cellular landscape and cytokine milieu of the TME across different tumor types. This includes understanding how its effects on various immune cell subsets (e.g., T cells, B cells, myeloid cells, NK cells) vary depending on the specific TME context and how these changes correlate with antitumor responses. Translational studies involving the analysis of tumor biopsies and plasma proteins from patients treated with this compound, alone or in combination, can provide valuable insights into its pharmacodynamic effects on the TME aacrjournals.orgbmj.comaacrjournals.org.
Q & A
Q. What is the molecular mechanism of INCB050465, and how does its selectivity for PI3Kδ influence therapeutic outcomes in B-cell malignancies?
this compound is a highly selective PI3Kδ inhibitor with an IC50 of 1 nM for PI3Kδ and >20,000-fold selectivity over other PI3K isoforms (α, β, γ) and 57 unrelated kinases . It blocks the PI3K/AKT/mTOR pathway, reducing proliferation and inducing apoptosis in PI3Kδ-dependent malignancies like DLBCL and MCL. Its selectivity minimizes off-target toxicity, addressing limitations of earlier pan-PI3K inhibitors . Researchers should validate target engagement using phospho-AKT suppression assays in cell lines (e.g., Pfeiffer DLBCL) and patient-derived xenografts .
Q. Which preclinical models are most relevant for evaluating this compound efficacy, and what parameters should be monitored?
Key models include:
- In vitro : DLBCL (Pfeiffer, TMD8) and MCL cell lines, where this compound exhibits EC50 <10 nM . Measure apoptosis via Annexin V/PI staining and proliferation via ATP-based assays.
- In vivo : Subcutaneous xenografts (e.g., Pfeiffer DLBCL) treated with 0.3–3 mg/kg this compound twice daily. Monitor tumor volume, splenomegaly, and pharmacodynamic markers (e.g., p-AKT suppression) . Include control arms with PI3Kα/δ inhibitors (e.g., idelalisib) to contextualize selectivity-driven safety improvements .
Advanced Research Questions
Q. How can researchers optimize combination therapies involving this compound, such as with obinutuzumab or bendamustine, while minimizing toxicity?
Methodological considerations:
- Synergy testing : Use Chou-Talalay assays to quantify drug interactions in co-cultures of lymphoma cells and stromal components .
- Dosing schedules : In the CITADEL-101 trial, this compound (30 mg QD) achieved steady-state plasma concentrations 15× IC90, supporting once-daily dosing with obinutuzumab or bendamustine .
- Toxicity monitoring : Track immune-related adverse events (e.g., colitis, pneumonitis) via cytokine profiling (IL-6, TNF-α) and histopathology in preclinical models .
Q. What strategies are effective for identifying predictive biomarkers of this compound response in heterogeneous lymphoma subtypes?
- Genomic profiling : Screen for PIK3CA mutations and PTEN loss via NGS in tumor biopsies. In PTEN-deficient models, this compound shows enhanced efficacy .
- Immune contexture : Use multiplex IHC or scRNA-seq to analyze tumor-infiltrating lymphocytes (TILs) and Treg populations. Reduced Tregs post-treatment correlate with improved ORR in FL (71% vs. 61% overall) .
- Pharmacodynamic biomarkers : Measure p-AKT suppression in circulating tumor cells (CTCs) or plasma exosomes .
Q. What experimental approaches elucidate mechanisms of acquired resistance to PI3Kδ inhibition in DLBCL?
- Long-term culture : Generate resistant cell lines via incremental this compound exposure. Perform RNA-seq to identify upregulated pathways (e.g., PIM kinases, MAPK) .
- Co-inhibition studies : Test PIM kinase inhibitors (e.g., INCB053914) in resistant models. Synergy with this compound reduces tumor growth in vivo .
- Patient-derived organoids : Establish relapse patient-derived models to validate resistance mechanisms (e.g., PI3Kδ isoform switching) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported ORR (61% vs. 71%) for this compound across lymphoma subtypes?
The variation reflects subtype-specific efficacy: FL patients showed 71% ORR (n=14) vs. 61% in pooled B-cell malignancies (n=72) . Stratify analyses by genetic subtypes (e.g., MCD, EZB DLBCL) and prioritize trials with homogeneous cohorts (e.g., NCT02718300 for MZL) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
